Cas no 2172306-45-3 (3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine)

3-Chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a fused pyrazolopyridine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid, nitrogen-rich framework enhances binding affinity in medicinal chemistry applications, particularly in kinase inhibition and CNS-targeted drug development. The chloro substituent offers a reactive handle for further functionalization, enabling diverse derivatization pathways. High purity grades ensure reproducibility in synthetic workflows. Suitable for small-molecule screening and structure-activity relationship studies, this compound demonstrates consistent stability under standard laboratory conditions.
3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine structure
2172306-45-3 structure
Product Name:3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine
CAS No:2172306-45-3
MF:C11H7ClN4
MW:230.653080224991
CID:5758674
PubChem ID:165507862
Update Time:2025-05-23

3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine
    • 2172306-45-3
    • EN300-1269977
    • 3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine
    • Inchi: 1S/C11H7ClN4/c12-8-3-1-6-14-11(8)16-10-4-2-5-13-9(10)7-15-16/h1-7H
    • InChI Key: UMOKRLRUBOEKMP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CN=C1N1C2C=CC=NC=2C=N1

Computed Properties

  • Exact Mass: 230.0359239g/mol
  • Monoisotopic Mass: 230.0359239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.6Ų

3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine Pricemore >>

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Additional information on 3-chloro-2-{1H-pyrazolo4,3-bpyridin-1-yl}pyridine

Introduction to 3-chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine (CAS No. 2172306-45-3)

The compound 3-chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine (CAS No. 2172306-45-3) is a fascinating molecule with significant potential in the field of organic chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a pyridine ring substituted with a chloro group at position 3 and a 1H-pyrazolo[4,3-b]pyridinyl group at position 2. This unique combination of substituents contributes to its intriguing electronic properties and reactivity.

Recent studies have highlighted the importance of pyrazolo[4,3-b]pyridine derivatives in medicinal chemistry. These heterocycles are known for their ability to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The chloro substituent at position 3 of the pyridine ring further enhances the molecule's electronic characteristics, making it a promising candidate for further exploration in drug design.

One of the most notable applications of 3-chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine is its role as an intermediate in the synthesis of bioactive compounds. Researchers have utilized this compound to construct complex molecular frameworks with potential therapeutic applications. For instance, it has been employed in the development of inhibitors for protein kinases, which are critical targets in oncology and inflammation research.

The synthesis of CAS No. 2172306-45-3 involves a multi-step process that combines principles from heterocyclic chemistry and substitution reactions. The key steps include the formation of the pyrazolo[4,3-b]pyridine ring system through cyclization reactions and subsequent substitution at the pyridine ring to introduce the chloro group. These reactions are typically carried out under controlled conditions to ensure high yields and purity.

From an analytical standpoint, 3-chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine has been thoroughly characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses provide critical insights into the molecule's structure and stability, which are essential for its application in various chemical processes.

In terms of biological evaluation, this compound has demonstrated moderate activity against several cancer cell lines in vitro. Preclinical studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. However, further research is required to fully understand its mechanism of action and potential toxicity profiles.

The structural flexibility of CAS No. 2172306-45-3 also makes it an attractive substrate for exploring novel chemical transformations. For example, recent advancements in transition-metal catalysis have enabled the construction of biaryl systems using this compound as a building block. Such innovations underscore its value as a versatile intermediate in organic synthesis.

In conclusion, 3-chloro-2-{1H-pyrazolo[4,3-b]pyridin-1-yl}pyridine (CAS No. 2172306-45-3) is a compelling molecule with significant potential in drug discovery and organic synthesis. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluation techniques, positions it as a valuable tool for researchers in academia and industry alike.

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